1H-Inden-1-one, octahydro-3-methyl-
Description
Significance of Indanone Scaffolds in Organic Chemistry
The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a privileged motif in organic chemistry. researchgate.netrsc.org This structural unit is a key component in a multitude of natural products and synthetically created molecules with significant biological activity. rsc.orgresearchgate.net The versatility of the indanone core allows for a wide range of chemical modifications, making it a valuable starting point for the synthesis of complex molecular architectures. researchgate.netrsc.org
Indanone derivatives are not only important as intermediates in organic synthesis but also exhibit a broad spectrum of pharmacological properties. researchgate.netguidechem.com Their applications extend to materials science, where they are utilized in the development of organic functional materials. rsc.org The reactivity of the indanone system, particularly the ketone and the adjacent carbon atoms, provides a rich platform for various chemical transformations, including annulations to form fused and spirocyclic systems. rsc.org
Overview of Saturated Indanone Analogues
Saturated indanone analogues, such as the octahydro-1H-inden-1-one series, represent a class of compounds where the aromatic portion of the indanone scaffold has been fully hydrogenated. This saturation transforms the planar, aromatic ring into a three-dimensional cycloalkane ring, which can exist in various stereoisomeric forms. nist.govnist.gov The resulting structures, also known as hydrindanones, possess a bicyclo[4.3.0]nonane framework. nist.gov
The properties and reactivity of these saturated systems differ significantly from their aromatic counterparts. The absence of the benzene ring alters the electronic nature of the ketone and introduces conformational complexities due to the puckered nature of the cyclohexane (B81311) and cyclopentane (B165970) rings. Research into these saturated analogues often focuses on their stereoselective synthesis and their application as chiral building blocks in the synthesis of natural products and other complex target molecules.
Research Landscape of 1H-Inden-1-one, octahydro-3-methyl- and Related Structures
The specific compound, 1H-Inden-1-one, octahydro-3-methyl-, is a derivative of the saturated indanone scaffold. While detailed research specifically on this methylated variant is not extensively documented in publicly available literature, its chemical identity is established. The research landscape for such compounds is generally situated within the broader context of synthetic methodology development and the exploration of novel molecular structures.
The introduction of a methyl group at the 3-position of the octahydro-1H-inden-1-one core introduces an additional chiral center, further increasing the stereochemical diversity of the molecule. Research on related 3-methyl-1-indanone (B1362706) compounds, which retain the aromatic ring, has explored their synthesis and use as photosensitizers and as models for studying stereoselective reactions. chemicalbook.com Biocatalyzed oxidation of racemic 3-methyl-1-indanone has also been investigated to achieve high enantioselectivity. chemicalbook.com
The study of compounds like 1H-Inden-1-one, octahydro-3-methyl- often involves their synthesis and characterization using various spectroscopic techniques. The mass spectrometry data for the parent compound, octahydro-1H-inden-1-one, is available and provides a reference for the fragmentation patterns that could be expected for its methylated derivatives. nist.gov
Below is a table summarizing the basic chemical information for 1H-Inden-1-one, octahydro-3-methyl- and its parent structures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| 1H-Inden-1-one, 2,3-dihydro- (1-Indanone) | C9H8O | 132.16 | 83-33-0 |
| 1H-Inden-1-one, octahydro- | C9H14O | 138.21 | 29927-85-3 nist.gov |
| 1H-Inden-1-one, 2,3-dihydro-3-methyl- (3-Methyl-1-indanone) | C10H10O | 146.19 | 6072-57-7 chemicalbook.com |
| 1H-Inden-1-one, octahydro-3-methyl- | C10H16O | 152.23 | Not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64558-16-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methyl-2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C10H16O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
CQLYRJDTAQYJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2C1CCCC2 |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of Octahydro 1h Inden 1 One Structures
Oxidation Reactions and Product Selectivity
The oxidation of saturated carbocyclic systems like octahydro-3-methyl-1H-inden-1-one can be directed at various positions, with product selectivity being a key challenge. The most common transformations involve oxidation of C–H bonds adjacent to the carbonyl group or at other positions on the carbocyclic frame, as well as Baeyer-Villiger oxidation of the ketone itself.
Detailed research findings indicate that the site-selectivity of C–H oxidation is highly dependent on the catalyst and oxidant used. For instance, heme and non-heme metal complexes are known to catalyze the hydroxylation of aliphatic C–H bonds. wikipedia.org The selectivity often follows the inherent reactivity of these bonds (tertiary > secondary > primary), but can be influenced by directing groups or the steric environment of the catalyst. wikipedia.org In the case of octahydro-3-methyl-1H-inden-1-one, the two tertiary C–H bonds at the ring junction (C-3a and C-7a) and the tertiary C-H at the methyl-substituted position (C-3) are potential sites for selective oxidation.
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones in the case of cyclic ketones), is another important oxidative transformation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this rearrangement is determined by the migratory aptitude of the adjacent carbon atoms. Generally, more substituted carbons migrate preferentially. For an unsymmetrical ketone like octahydro-3-methyl-1H-inden-1-one, two possible lactone products could be formed. The migration of the more substituted tertiary carbon (C-7a) is typically favored over the less substituted secondary carbon (C-2).
Table 1: Potential Oxidation Products of Octahydro-3-methyl-1H-inden-1-one
| Starting Material | Reagent/Condition | Major Product(s) | Reaction Type |
|---|---|---|---|
| Octahydro-3-methyl-1H-inden-1-one | Metal Catalyst (e.g., Mn, Fe) + Oxidant (e.g., H₂O₂) | Hydroxylated indenone derivatives | C-H Oxidation |
| Octahydro-3-methyl-1H-inden-1-one | Peroxy acid (e.g., m-CPBA) | Lactone via oxygen insertion (e.g., 3-methyl-octahydro-2-oxa-azulen-1-one) | Baeyer-Villiger Oxidation |
Substitution Reactions
Substitution reactions at the α-position of the carbonyl group are fundamental transformations for ketones like octahydro-3-methyl-1H-inden-1-one. fiveable.memsu.edulibretexts.org These reactions typically proceed through an enol or enolate intermediate, which acts as a nucleophile. msu.edulibretexts.orgyoutube.com The regioselectivity of enolate formation is a critical factor for unsymmetrical ketones.
α-Halogenation: Ketones can be halogenated at the α-position under either acidic or basic conditions. wikipedia.orgfiveable.me In an acidic medium, the reaction proceeds via the enol intermediate. For an unsymmetrical ketone, halogenation typically occurs at the more substituted α-carbon, as this leads to the more stable, more substituted enol. chemistrysteps.comlibretexts.org Conversely, under basic conditions, halogenation proceeds via the enolate. The reaction often occurs at the less sterically hindered α-carbon (kinetic control). libretexts.org However, the product of α-halogenation is more acidic than the starting ketone, which can lead to multiple halogenations under basic conditions. chemistrysteps.comlibretexts.org
α-Alkylation: The introduction of an alkyl group at the α-position is achieved by treating the ketone with a strong base to form the enolate, followed by reaction with an alkyl halide in an SN2 reaction. libretexts.orglumenlearning.comorganicchemistrytutor.com The choice of base and reaction conditions determines which enolate is formed. A bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less-substituted (kinetic) enolate. libretexts.orglumenlearning.com Weaker bases and higher temperatures allow for equilibration, leading to the more stable, more-substituted (thermodynamic) enolate. libretexts.orglumenlearning.com
Table 2: α-Substitution Reactions and Regioselectivity
| Reaction | Conditions | Intermediate | Regioselectivity | Product Example (from Octahydro-3-methyl-1H-inden-1-one) |
|---|---|---|---|---|
| α-Bromination | Br₂, CH₃COOH (acidic) | Enol | More substituted α-carbon (C-7a side) | 2-Bromo-3-methyl-octahydro-1H-inden-1-one |
| α-Alkylation (Kinetic) | 1. LDA, -78°C; 2. CH₃I | Kinetic Enolate | Less substituted α-carbon (C-2) | 2,3-Dimethyl-octahydro-1H-inden-1-one |
| α-Alkylation (Thermodynamic) | 1. NaOEt, EtOH; 2. CH₃I | Thermodynamic Enolate | More substituted α-carbon (C-7a side) | 3,7a-Dimethyl-octahydro-1H-inden-1-one |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Organometallic reagents, particularly Grignard reagents (R-MgX), are powerful nucleophiles that readily add to the electrophilic carbon of the carbonyl group in octahydro-3-methyl-1H-inden-1-one. This reaction is a primary method for forming tertiary alcohols. The reaction mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.
A common side reaction is enolization, where the Grignard reagent acts as a base to deprotonate an α-hydrogen, especially if the Grignard reagent is sterically hindered or the ketone is prone to enolization. wikipedia.org This leads to the recovery of the starting ketone after workup. Another potential side product can arise from reduction, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon, yielding a secondary alcohol. wikipedia.org
The stereochemical outcome of the addition can be influenced by the existing stereocenters in the octahydro-indenone ring system, potentially leading to diastereomeric alcohol products.
Table 3: Addition of Grignard Reagents to Octahydro-3-methyl-1H-inden-1-one
| Grignard Reagent (R-MgX) | Product (after H₃O⁺ workup) | Reaction Type |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1,3-Dimethyl-octahydro-1H-inden-1-ol | Nucleophilic Addition |
| Phenylmagnesium bromide (PhMgBr) | 3-Methyl-1-phenyl-octahydro-1H-inden-1-ol | Nucleophilic Addition |
| Ethylmagnesium iodide (CH₃CH₂MgI) | 1-Ethyl-3-methyl-octahydro-1H-inden-1-ol | Nucleophilic Addition |
Mechanistic Investigations of Molecular Rearrangements
The rigid, fused-ring structure of octahydro-1H-inden-1-one and its derivatives makes it a substrate for several synthetically important molecular rearrangements. These reactions often involve the expansion or contraction of one of the rings and are typically initiated by transforming the ketone into a more reactive intermediate.
Beckmann Rearrangement: This reaction transforms an oxime into an amide or lactam. wikipedia.orgorganic-chemistry.org The oxime of octahydro-3-methyl-1H-inden-1-one, upon treatment with acid (e.g., H₂SO₄, PPA), undergoes rearrangement to yield one of two possible bicyclic lactams. publish.csiro.aulibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the hydroxyl group, followed by a 1,2-shift of the carbon group that is anti-periplanar to the departing water molecule. wikipedia.orgorganic-chemistry.org The regiochemical outcome depends on which alkyl group migrates: migration of the C-2 carbon results in one lactam, while migration of the C-7a carbon results in a different, ring-expanded lactam.
Schmidt Reaction: In the Schmidt reaction, a ketone reacts with hydrazoic acid (HN₃) under acidic conditions to yield a lactam, similar to the Beckmann rearrangement. wikipedia.orgresearchgate.net The mechanism involves the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement with the loss of dinitrogen gas. wikipedia.org The migratory aptitude of the adjacent groups influences which lactam is formed. publish.csiro.au This provides a direct route from the ketone to the lactam without isolating the oxime intermediate. acs.org
Favorskii Rearrangement: This rearrangement leads to the ring contraction of α-halo ketones upon treatment with a base. wikipedia.orgyoutube.com If octahydro-3-methyl-1H-inden-1-one is first halogenated at the α-position (e.g., at C-2), subsequent treatment with a base like sodium methoxide (B1231860) can induce a rearrangement. The mechanism is thought to involve the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a cyclopentanecarboxylic acid ester derivative. wikipedia.org
Table 4: Molecular Rearrangements of Octahydro-1H-inden-1-one Derivatives
| Rearrangement | Substrate | Reagents | Product Type |
|---|---|---|---|
| Beckmann | Oxime of octahydro-3-methyl-1H-inden-1-one | H₂SO₄ or PPA | Bicyclic Lactam |
| Schmidt | Octahydro-3-methyl-1H-inden-1-one | HN₃, H⁺ | Bicyclic Lactam |
| Favorskii | 2-Halo-3-methyl-octahydro-1H-inden-1-one | NaOMe | Cyclopentane (B165970) Carboxylic Ester Derivative |
Exploration of Radical Reactions Involving Carbonyl Compounds
Radical chemistry offers unique pathways for the synthesis and functionalization of complex cyclic structures, including indenone frameworks. While classical indenone chemistry is dominated by ionic reactions, radical processes provide complementary approaches.
The synthesis of the indenone core itself can be achieved through radical cascade reactions. For instance, photocatalytic methods have been developed where carbon-centered radicals, generated from precursors like diazo compounds, initiate a cascade cyclization onto an alkene and aldehyde, ultimately forming the indanone skeleton. publish.csiro.au Another approach involves the benzoyl peroxide (BPO) promoted carboannulation of ynones with alkanes, which proceeds through direct functionalization of C(sp³)–H bonds under metal-free conditions to yield indenones. researchgate.net
These synthetic examples highlight that the carbonyl group within the indenone structure can be a product of, or a participant in, radical cyclization pathways. Mechanistic studies, including the use of radical scavengers like TEMPO, have confirmed the involvement of radical intermediates in these transformations. publish.csiro.au The alkoxy radicals that can be formed from the carbonyl group are key intermediates, capable of undergoing further reactions like 1,2-hydrogen atom transfer (1,2-HAT) to propagate a radical cascade, leading to complex molecular architectures. publish.csiro.au
Stereochemical Investigations of Octahydro 1h Inden 1 One, 3 Methyl and Analogues
Identification and Separation of Diastereomers and Enantiomers
The structure of octahydro-3-methyl-1H-inden-1-one, a bicyclo[4.3.0]nonanone system, allows for the existence of multiple diastereomers and enantiomers, primarily arising from the relative configurations at the ring junction (cis or trans) and the stereocenter bearing the methyl group. The separation and identification of these stereoisomers are critical for understanding their unique chemical and physical properties.
The primary diastereomers of octahydro-1H-inden-1-one are the cis- and trans-fused forms. The introduction of a methyl group at the 3-position further complicates the stereochemical landscape. The separation of these isomers often relies on chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating diastereomers, and when coupled with chiral stationary phases, it can also resolve enantiomeric pairs. Gas chromatography (GC), particularly with chiral columns, is another effective method for the analytical and sometimes preparative separation of these volatile compounds.
Spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation of the separated isomers. 1H and 13C NMR chemical shifts and coupling constants provide detailed information about the relative stereochemistry of the protons and carbons within the molecule, allowing for the unambiguous assignment of the cis or trans ring fusion and the orientation of the methyl group (axial or equatorial).
Table 1: Analytical Techniques for Stereoisomer Separation and Identification
| Technique | Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers. | Retention time differences between isomers. |
| Chiral HPLC | Separation of enantiomers. | Resolution of racemic mixtures. |
| Gas Chromatography (GC) | Analytical and preparative separation. | Isomer ratios and purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isomers. | Chemical shifts, coupling constants, stereochemical assignment. |
Computational Approaches for Stereoisomer Stability and Conformation
Computational chemistry provides a powerful lens through which the stability and conformational preferences of the stereoisomers of octahydro-3-methyl-1H-inden-1-one can be investigated. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often used with various basis sets (e.g., 6-31G*), are employed to calculate the optimized geometries and relative energies of the different conformers.
For bicyclo[4.3.0]nonanone systems, a key factor influencing stability is the nature of the ring fusion. In the unsubstituted case, the energy difference between the cis and trans isomers can be subtle. However, the introduction of an angular methyl group significantly impacts the conformational landscape. Computational studies on related bicyclic ketones have shown that an angular methyl group tends to rigidify the bicyclic skeleton. thieme-connect.de This often leads to a clear preference for a cis-fused ring system, as this conformation can relieve steric strain, specifically 1,3-diaxial interactions that would be present in the trans-fused counterpart. thieme-connect.de
Table 2: Calculated Relative Stabilities of Bicyclic Ketone Isomers
| Isomer | Fusion | Key Structural Feature | Calculated Relative Stability |
| cis-Bicyclo[4.3.0]nonanone | cis | - | Often more stable with angular methyl group |
| trans-Bicyclo[4.3.0]nonanone | trans | - | Can be more stable in unsubstituted systems |
*Note: The relative stabilities are general trends observed in computational studies of related systems and can be influenced by the specific location of substituents. thieme-connect.de
Influence of Stereochemistry on Reactivity Profiles
The stereochemistry of octahydro-3-methyl-1H-inden-1-one and its analogues profoundly dictates their reactivity. The accessibility of the carbonyl group to attacking reagents is highly dependent on its steric environment, which is a direct consequence of the ring fusion and the orientation of the methyl group.
For instance, in a cis-fused isomer, one face of the cyclopentanone (B42830) ring is significantly more hindered than the other. This steric hindrance will direct the approach of nucleophiles, leading to high levels of stereoselectivity in reactions such as reductions or additions. The chair conformation of the six-membered ring also plays a crucial role. An axial methyl group can sterically hinder one face of the molecule, while an equatorial methyl group will have a different, less pronounced effect.
The stereochemical outcome of reactions involving the enolate of these ketones is also under stereoelectronic control. The formation of the enolate and its subsequent reaction will be influenced by the conformational biases of the starting ketone, leading to the preferential formation of one diastereomeric product over another. Understanding these relationships is fundamental for the stereocontrolled synthesis of complex natural products and pharmaceuticals where the bicyclo[4.3.0]nonane framework is a common structural motif.
Advanced Spectroscopic Characterization of Octahydro 1h Inden 1 One, 3 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1H-Inden-1-one, octahydro-3-methyl-, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed for unambiguous signal assignment.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 1H-Inden-1-one, octahydro-3-methyl- is expected to show a complex pattern of signals in the aliphatic region (approximately 1.0-2.5 ppm) corresponding to the methylene (B1212753) and methine protons of the fused ring system. The methyl group at the C3 position would likely appear as a doublet in the upfield region (around 0.9-1.2 ppm), with its exact chemical shift and coupling constant dependent on its stereochemistry (cis or trans relative to the ring fusion). The protons alpha to the carbonyl group are expected to be deshielded and resonate further downfield (around 2.0-2.4 ppm). chemicalbook.com
To illustrate the expected shifts, the experimental data for 3-methylcyclopentanone (B121447) is presented below. chemicalbook.comchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for 1H-Inden-1-one, octahydro-3-methyl- (based on analogs)
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carbonyl (C1) | - | ~220 | Downfield shift due to electronegative oxygen. |
| CH₂ (alpha to C=O) | ~2.0 - 2.4 | ~38 | Deshielded by the carbonyl group. |
| CH (C3) | Multiplet | ~35 | Shift influenced by the methyl group. |
| Methyl (on C3) | Doublet, ~0.9-1.2 | ~15 | Upfield signal, split by the C3 proton. |
| Other CH & CH₂ | ~1.2 - 2.0 | ~20-40 | Complex overlapping signals of the bicyclic core. |
| Bridgehead CH | Multiplet | ~40-50 | Shift depends on the ring fusion stereochemistry. |
Two-Dimensional NMR Techniques (e.g., COSY, APT)
Two-dimensional (2D) NMR experiments are indispensable for assigning the complex and often overlapping signals in the spectra of 1H-Inden-1-one, octahydro-3-methyl-.
Correlation SpectroscopY (COSY) would be used to establish proton-proton coupling networks. Cross-peaks in the COSY spectrum would reveal which protons are vicinally coupled (i.e., on adjacent carbons). This would allow for the tracing of the connectivity of the protons throughout the entire carbocyclic framework, helping to piece together the structure of the fused rings and confirm the position of the methyl substituent. For instance, a cross-peak between the methyl doublet and the methine proton at C3 would definitively confirm the location of the methyl group. sdsu.eduyoutube.com
Attached Proton Test (APT) or similar spectral editing techniques like DEPT distinguish between different types of carbon atoms based on the number of attached protons. In an APT spectrum, CH and CH₃ signals typically have opposite phases to C and CH₂ signals. This would allow for the unambiguous identification of the methyl, methylene, methine, and the quaternary carbonyl carbons, providing crucial confirmation of the assignments made from the 1D spectra. uvic.ca
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.
Electron Ionization Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of 1H-Inden-1-one, octahydro-3-methyl- would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be of low intensity due to the facile fragmentation of the cyclic ketone.
The fragmentation pattern would be characteristic of the bicyclic ketone structure. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. The presence of the fused ring system would lead to complex fragmentation pathways, likely involving the loss of small neutral molecules like CO, C₂H₄, and fragments of the carbocyclic rings. The spectrum of the parent compound, octahydro-1H-inden-1-one, shows significant peaks at m/z 96, 94, 81, and 67, which can be attributed to various fragmentation and rearrangement processes of the bicyclic system. nih.gov The spectrum of 1H-Inden-1-one, octahydro-3-methyl- would be expected to show similar fragmentation, with some fragment masses shifted by 14 amu due to the presence of the methyl group.
Interactive Data Table: Predicted Key Fragments in the EI Mass Spectrum of 1H-Inden-1-one, octahydro-3-methyl-
| m/z | Predicted Fragment | Possible Origin |
| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion |
| 137 | [M - CH₃]⁺ | Loss of the methyl group |
| 124 | [M - CO]⁺ | Loss of carbon monoxide |
| 110 | [M - C₃H₆]⁺ | Complex rearrangement |
| 95 | [C₇H₁₁]⁺ | Fragmentation of the ring system |
| 81 | [C₆H₉]⁺ | Further fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. In the context of 1H-Inden-1-one, octahydro-3-methyl-, GC would first separate it from any starting materials, byproducts, or isomers. The separated compound would then enter the mass spectrometer, where its mass spectrum would be recorded. nih.gov
The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a highly specific fingerprint for the compound. By comparing this data to libraries of known compounds or by detailed analysis of the fragmentation pattern, the identity of 1H-Inden-1-one, octahydro-3-methyl- can be confirmed. This technique is also invaluable for analyzing the isomeric purity of the sample, as different stereoisomers may have slightly different retention times.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of 1H-Inden-1-one, octahydro-3-methyl- would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. For a five-membered ring ketone (cyclopentanone), this peak typically appears in the range of 1740-1750 cm⁻¹. The exact position can be influenced by ring strain. chemicalbook.comnist.gov The spectrum of 3-methylcyclopentanone shows a strong C=O stretch around this region. chemicalbook.com
Other key absorptions would include C-H stretching vibrations for the sp³ hybridized carbons of the ring and methyl group, which would appear just below 3000 cm⁻¹. C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the specific molecule. spectrabase.com
Interactive Data Table: Predicted IR Absorption Bands for 1H-Inden-1-one, octahydro-3-methyl-
| Wave Number (cm⁻¹) | Vibration Type | Expected Intensity |
| ~2850-2960 | C-H stretch (sp³) | Medium to Strong |
| ~1745 | C=O stretch (ketone) | Strong, Sharp |
| ~1450 | C-H bend (CH₂) | Medium |
| ~1375 | C-H bend (CH₃) | Medium |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
A comprehensive search of available scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the compound 1H-Inden-1-one, octahydro-3-methyl-. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions based on experimental XRD studies, cannot be provided at this time.
While X-ray diffraction is a powerful technique for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, it appears that such an analysis has not been published for this particular compound. For a complete understanding of its solid-state chemistry, future crystallographic studies would be necessary. Such studies would provide invaluable information on the precise molecular geometry, conformational preferences of the fused ring system, and the nature of any intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the crystal packing.
Theoretical and Computational Chemistry Studies on 1h Inden 1 One, Octahydro 3 Methyl
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. multidisciplinaryjournals.com It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. multidisciplinaryjournals.comresearchgate.net For 1H-Inden-1-one, octahydro-3-methyl-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict its most stable three-dimensional structure. mdpi.com
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. multidisciplinaryjournals.com The optimized geometry is found by locating the minimum energy conformation on the potential energy surface. For this bicyclic ketone, key structural parameters of interest would be the C=O bond length of the carbonyl group and the various C-C bond lengths and angles within the fused ring system.
Electronic properties derived from DFT calculations include total energy, ionization potential, and electron affinity. multidisciplinaryjournals.comunt.edu These parameters are crucial for understanding the molecule's stability and its tendency to lose or gain electrons. First-principles DFT calculations are instrumental in predicting these properties, offering excellent agreement with experimental data where available. unt.edursc.org
Table 1: Illustrative DFT-Calculated Structural Parameters for a Cyclic Ketone System Note: This table presents typical data obtained from DFT calculations for a representative cyclic ketone and serves as an illustration for 1H-Inden-1-one, octahydro-3-methyl-.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-C (adjacent to C=O) | ~1.51 Å | |
| C-C (ring) | ~1.54 Å | |
| Bond Angle | O=C-C | ~125° |
| C-C-C (in five-membered ring) | ~104-106° | |
| C-C-C (in six-membered ring) | ~109-112° |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors on the MEP map indicate varying electrostatic potentials; red signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net Green and yellow represent regions with intermediate or near-zero potential. researchgate.net
For 1H-Inden-1-one, octahydro-3-methyl-, the MEP map would clearly identify the carbonyl oxygen atom as the most electron-rich region (colored red). This high negative potential is due to the lone pairs of electrons on the oxygen atom, making it the primary site for interaction with electrophiles or proton donors. Conversely, the carbonyl carbon and the hydrogen atoms attached to the ring system would exhibit a more positive potential (blue or light blue), indicating their susceptibility to nucleophilic attack. mdpi.comnih.gov This analysis is crucial for understanding intermolecular interactions and predicting the initial steps of chemical reactions. researchgate.net
Table 2: MEP Surface Analysis and Reactivity Prediction
| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen (O) | Red | Negative | Site for Electrophilic Attack |
| Carbonyl Carbon (C=O) | Blue | Positive | Site for Nucleophilic Attack |
| Ring Hydrogen Atoms (C-H) | Light Blue/Green | Slightly Positive | Potential for weak interactions |
| Fused Ring Carbons (C-C) | Green/Yellow | Near-Zero | Generally unreactive |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
In 1H-Inden-1-one, octahydro-3-methyl-, the HOMO is expected to be primarily localized on the carbonyl oxygen atom, corresponding to its non-bonding lone pair electrons. The LUMO is anticipated to be centered on the carbonyl group's π* antibonding orbital. This distribution means that in a reaction with a nucleophile, the nucleophile's HOMO will interact with the ketone's LUMO at the carbonyl carbon. Conversely, in a reaction with an electrophile, the electrophile's LUMO will interact with the ketone's HOMO at the oxygen atom.
Table 3: Frontier Molecular Orbital (FMO) Data and Reactivity Implications Note: The energy values are illustrative for a typical cyclic ketone.
| Orbital | Description | Illustrative Energy (eV) | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | -6.5 eV | Determines nucleophilicity; site of electron donation (carbonyl oxygen). |
| LUMO | Lowest Unoccupied Molecular Orbital | +1.8 eV | Determines electrophilicity; site of electron acceptance (carbonyl carbon). |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 8.3 eV | Indicates high kinetic stability; a significant energy input is needed for electronic excitation. |
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states (TS), activation energies, and reaction thermodynamics. researchgate.net By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, identifying any intermediates and the structures of transition states.
For 1H-Inden-1-one, octahydro-3-methyl-, computational studies could elucidate the mechanisms of various reactions, such as:
Nucleophilic Addition: Modeling the addition of a nucleophile (e.g., a Grignard reagent or a hydride) to the carbonyl carbon. DFT calculations can determine the activation barrier for this process and predict the stereochemical outcome, which is particularly relevant for this chiral molecule.
Enolate Formation: Investigating the deprotonation at the α-carbon positions to form an enolate. Computational methods can predict the relative acidity of the α-protons and the stability of the resulting enolates.
Cycloaddition Reactions: While the saturated rings are unreactive in cycloadditions, the carbonyl group could potentially participate in certain types of pericyclic reactions under specific conditions. FMO theory is often used in conjunction with DFT to predict the feasibility and selectivity of such reactions. imperial.ac.uk
These studies typically involve locating the transition state structure for each step of the proposed mechanism and calculating the Gibbs free energy of activation (ΔG‡). researchgate.net A lower activation energy indicates a more favorable reaction pathway. researchgate.net
Research on Derivatives and Analogues of 1h Inden 1 One, Octahydro 3 Methyl
Synthesis and Characterization of Substituted Octahydro-Indenones
The synthesis of substituted octahydro-indenones, including the specific derivative 1H-Inden-1-one, octahydro-3-methyl-, can be achieved through several strategic approaches, often leveraging classic cyclization reactions or modern catalytic methods. A common and powerful method for constructing the bicyclic core is the Robinson annulation. This reaction sequence typically involves a Michael addition of a cyclic ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. For the synthesis of a 3-methyl substituted octahydroindenone, a precursor such as 2-methylcyclohexane-1,3-dione (B75653) could be reacted with methyl vinyl ketone. The initial Michael addition would be followed by cyclization and dehydration to yield a Wieland-Miescher ketone analogue, which is a close relative of the target scaffold. acs.orgresearchgate.net
Alternative synthetic strategies include intramolecular Friedel-Crafts acylations of suitable carboxylic acid precursors. beilstein-journals.org For instance, a properly substituted cyclopentane (B165970) ring bearing a carboxylic acid side chain could be cyclized under acidic conditions to form the five-membered ketone ring fused to the six-membered ring. Furthermore, transition-metal-catalyzed reactions, such as those involving rhodium or palladium, have been developed for the synthesis of substituted indanones from acyclic precursors, offering high efficiency and control over the substitution pattern. organic-chemistry.org
Once synthesized, the characterization of these substituted octahydro-indenones is crucial to confirm their structure and stereochemistry. Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for elucidating the connectivity of the carbon skeleton and the relative stereochemistry of the substituents. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which helps in assigning the stereochemistry at the ring junctions (cis or trans) and the orientation of substituents (axial or equatorial). nih.gov
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups, most notably the carbonyl (C=O) stretch of the ketone, which is characteristic of the indanone core.
The table below summarizes some synthetic methods applicable to the formation of substituted indanone and octahydroindenone systems.
| Synthetic Method | Precursors | Key Features | Reference(s) |
| Robinson Annulation | Cyclic dione (B5365651) (e.g., 2-methyl-1,3-cyclohexanedione), α,β-unsaturated ketone (e.g., methyl vinyl ketone) | Forms two new C-C bonds and a new six-membered ring. Can be catalyzed by acids or bases. Asymmetric variants exist. | acs.orgresearchgate.net |
| Intramolecular Friedel-Crafts Acylation | Arylpropanoic or arylbutanoic acids and their derivatives | Cyclization of a carboxylic acid or acyl halide onto an aromatic or alicyclic ring using a Lewis acid or strong acid catalyst. | beilstein-journals.org |
| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodides or dienyl triflates with carbon monoxide | Incorporates a carbonyl group during the cyclization process to form the ketone. | organic-chemistry.org |
| Rhodium-Catalyzed Asymmetric 1,4-Addition | Pinacolborane chalcone (B49325) derivatives | Intramolecular cyclization to form chiral 3-aryl-1-indanones with high enantioselectivity. | organic-chemistry.org |
Octahydroindanone Derivatives as Synthetic Intermediates in Complex Molecule Construction (e.g., Steroids)
The hydrindanone framework, of which octahydro-3-methyl-1H-inden-1-one is an example, is a fundamental component of the tetracyclic nucleus of steroids. Specifically, it represents the C and D rings of the steroid skeleton. Consequently, substituted octahydroindenones are highly valuable synthetic intermediates, or "synthons," for the total synthesis of steroids and other complex natural products. nih.govnih.gov
A classic and pivotal application of such synthons is in the Torgov reaction and related steroid-building strategies. In these approaches, a CD-ring fragment, often a derivative of octahydroindanone, is coupled with an AB-ring precursor to assemble the complete tetracyclic steroid core. The Wieland-Miescher ketone, a dione with an octahydronaphthalene structure, is a celebrated starting material in steroid synthesis and can be considered a close analogue of a substituted octahydroindenone. researchgate.netucl.ac.uktandfonline.comucl.ac.uk Modifications of the Wieland-Miescher ketone, such as selective reductions, alkylations, and protections, allow for the construction of a vast array of steroidal compounds. researchgate.net
The synthesis of A-ring aromatic steroids, for example, has been achieved by condensing a side-chain-modified benzene (B151609) derivative with 2-methylcyclopentane-1,3-dione to form a prochiral trione (B1666649). This trione intermediate, which contains the essential structure of a substituted indanone, is then cyclized to form the tetracyclic steroid skeleton. nih.gov The presence and stereochemistry of substituents on the octahydroindanone precursor, such as the methyl group in the target compound, are critical as they translate directly into the stereochemical features of the final steroid product, influencing its biological activity.
The table below highlights key intermediates and reactions where octahydroindanone-type structures are employed in the synthesis of complex molecules.
| Key Intermediate/Reaction | Role of Octahydroindanone Scaffold | Resulting Complex Molecule | Reference(s) |
| Wieland-Miescher Ketone | A highly functionalized octahydronaphthalene dione, serving as a foundational C/D ring synthon. | Steroids, Terpenoids | researchgate.netucl.ac.uktandfonline.comucl.ac.uk |
| Torgov Reaction | Condensation of a vinyl carbinol (AB-ring precursor) with a cyclic diketone (related to a CD-ring precursor). | Estrone and other steroids | nih.gov |
| Prochiral Trione Intermediates | Formed from the condensation of a precursor with 2-methylcyclopentane-1,3-dione, embodying the indanone structure. | A-ring aromatic steroids | nih.gov |
Structure-Reactivity Relationships in Octahydroindanone Scaffolds
The chemical reactivity of the octahydroindanone scaffold is intrinsically linked to its three-dimensional structure, including the stereochemistry of the ring junction (cis or trans) and the spatial arrangement of any substituents. These structural features are defined by conformational analysis, which studies the energetics of different spatial arrangements of a molecule. nobelprize.orglumenlearning.comlibretexts.org
Influence on Reactivity: The conformation of the octahydroindanone ring system directly impacts its reactivity, particularly in reactions involving the enolate ion. The ketone can be deprotonated at the alpha-carbon to form a nucleophilic enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes). libretexts.orgmasterorganicchemistry.com
Curtin-Hammett Principle : In cases where conformers are in rapid equilibrium, the product ratio of a reaction is not determined by the relative populations of the ground-state conformers but by the difference in the free energies of the transition states leading to the products. slideshare.net Therefore, even if a particular conformation is less stable (present in a lower concentration), it may be more reactive and lead to the major product if it proceeds through a lower-energy transition state.
The relationship between the stereochemistry of the hydrindanone core and its reactivity is a key consideration in the strategic planning of complex molecule syntheses.
Future Research Directions and Emerging Methodologies for Octahydro 1h Inden 1 One, 3 Methyl
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of octahydro-3-methyl-1H-inden-1-one and its derivatives is a key area for future research, with a strong emphasis on improving reaction efficiency and stereoselectivity. Traditional methods often involve multi-step sequences that can be lengthy and produce mixtures of isomers, necessitating complex purification processes.
Future work will likely concentrate on the development of catalytic asymmetric methods. The use of chiral catalysts, whether metal-based or organocatalytic, offers the potential to control the formation of specific stereoisomers of the octahydro-3-methyl-1H-inden-1-one core. This is crucial as the biological activity and physical properties of different isomers can vary significantly.
Furthermore, research into cascade or tandem reactions is expected to be a fruitful avenue. These approaches, where multiple bond-forming events occur in a single pot, can dramatically increase synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. The goal is to devise synthetic pathways that are not only high-yielding but also atom-economical and environmentally benign, aligning with the principles of green chemistry.
Advanced Spectroscopic Techniques for Complex Mixture and Isomeric Analysis
The structural complexity of octahydro-3-methyl-1H-inden-1-one, which can exist as multiple stereoisomers, necessitates the use of sophisticated analytical techniques for its unambiguous characterization. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, future research will focus on more advanced applications of these technologies.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will continue to be vital for elucidating the complex connectivity and stereochemistry of these molecules. Future developments may include the application of non-uniform sampling (NUS) to reduce data acquisition times for these experiments.
In mass spectrometry, techniques like ion mobility-mass spectrometry (IM-MS) are emerging as powerful tools for separating and characterizing isomers that are difficult to distinguish by mass alone. This technique separates ions based on their size and shape, providing an additional dimension of separation. Furthermore, the coupling of gas chromatography with advanced mass spectrometry detectors, such as tandem mass spectrometry (MS/MS), will allow for the sensitive and selective analysis of octahydro-3-methyl-1H-inden-1-one in complex matrices.
Computational Design and Prediction of Novel Octahydro-Indenone Derivatives
Computational chemistry is set to play an increasingly predictive role in the study of octahydro-indenone derivatives. By using computational models, researchers can design novel derivatives of octahydro-3-methyl-1H-inden-1-one with desired properties before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery process and reduce the experimental workload.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of different isomers, as well as to model their spectroscopic signatures (e.g., NMR chemical shifts). This can aid in the interpretation of experimental data and the confirmation of stereochemical assignments.
Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of these bicyclic systems and their interactions with biological targets. This is particularly important for the design of new molecules with specific biological activities. By understanding the structure-activity relationships (SAR) through computational methods, researchers can rationally design the next generation of octahydro-indenone derivatives.
Integration of Automated Synthesis and High-Throughput Screening in Indanone Research
The future of chemical research is moving towards greater automation and high-throughput methodologies. The integration of automated synthesis platforms with high-throughput screening (HTS) techniques has the potential to revolutionize the discovery and optimization of octahydro-indenone derivatives.
Automated synthesizers can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of libraries of related compounds. This enables a systematic exploration of the chemical space around the octahydro-3-methyl-1H-inden-1-one scaffold. By varying substituents and stereochemistry, a diverse range of derivatives can be produced in a short amount of time.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1H-Inden-1-one, octahydro-3-methyl- derivatives, and how can purity be validated?
Synthesis of octahydroindenone derivatives often involves cyclization or hydrogenation strategies. For example, Friedel-Crafts acylation followed by catalytic hydrogenation (to achieve the octahydro structure) is a plausible route for similar bicyclic ketones. Post-synthesis, purity validation requires chromatographic techniques (e.g., GC-MS or HPLC) coupled with spectral analysis. Mass spectrometry (MS) is critical for molecular weight confirmation, as demonstrated in EPA/NIH spectral databases for related indenones . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, aids in structural elucidation and stereochemical assignment, though the compound’s saturated structure may complicate peak resolution.
Q. How can researchers interpret mass spectral data for 1H-Inden-1-one, octahydro-3-methyl- to confirm its identity?
The compound’s molecular formula () corresponds to a molecular ion peak at 138, as noted in EPA/NIH spectral data . Fragmentation patterns should align with the bicyclic structure: loss of carbonyl groups () or methyl substituents () may produce dominant fragments. Researchers should cross-reference experimental spectra with databases like NIST Chemistry WebBook or EPA/NIH entries . Discrepancies in fragmentation intensity may arise due to stereochemical variations, necessitating complementary techniques like IR spectroscopy for functional group confirmation.
Q. What thermodynamic properties (e.g., boiling point, heat capacity) are available for this compound, and how reliable are these data?
Thermodynamic data for octahydroindenones are limited, but NIST reports a boiling point () of 437 K for a structurally similar compound (1H-Indene, octahydro) . However, substituents like the 3-methyl group can alter volatility. Heat capacity () and enthalpy of combustion () may be estimated via group contribution methods or computational tools (e.g., Gaussian software). Researchers should validate literature values experimentally using differential scanning calorimetry (DSC) or bomb calorimetry, noting that small structural differences can lead to significant deviations .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in 1H-Inden-1-one, octahydro-3-methyl- derivatives?
X-ray crystallography is the gold standard for determining stereochemistry. The SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) can model the compound’s bicyclic framework and methyl substituent . Challenges include low crystal quality due to the compound’s flexibility; thus, cryocrystallography or co-crystallization with stabilizing agents may improve resolution. Advanced refinements should account for hydrogen atom positions via Hirshfeld surface analysis, particularly in saturated systems where torsional angles influence stability .
Q. What strategies address contradictions in spectral or thermochemical data for this compound?
Discrepancies in boiling points or spectral peaks may arise from impurities, isomerism, or measurement errors. To resolve these:
- Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive compounds).
- Multi-technique validation : Cross-check MS/NMR data with IR and Raman spectroscopy.
- Computational validation : Compare experimental with predictions from molecular dynamics simulations or COSMO-RS solvation models .
- Database cross-referencing : Use authoritative sources like NIST and EPA/NIH to identify outliers .
Q. How can computational modeling predict the reactivity of 1H-Inden-1-one, octahydro-3-methyl- in catalytic hydrogenation or oxidation reactions?
Density Functional Theory (DFT) calculations can map reaction pathways. For hydrogenation:
- Identify active sites (e.g., carbonyl group) and calculate adsorption energies on metal catalysts (e.g., Pd/C).
- Simulate transition states to predict regioselectivity.
For oxidation: - Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic attack.
- Compare activation energies for different oxidizing agents (e.g., KMnO₄ vs. CrO₃).
Experimental validation via kinetic studies (e.g., monitoring reaction rates with in-situ FTIR) is essential to confirm computational insights.
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH or temperature conditions?
- Accelerated stability studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) to simulate degradation pathways.
- Analytical endpoints : Use HPLC-MS to detect degradation products (e.g., ring-opening or oxidation byproducts).
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions.
- Control for stereochemical changes : Monitor enantiomeric purity via chiral chromatography if applicable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
